molecular formula C19H23N3O4S B2726737 1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine CAS No. 693241-29-1

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2726737
CAS No.: 693241-29-1
M. Wt: 389.47
InChI Key: LUUCBEFISRPRAK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine is a chemical compound offered for research and development purposes. This substance is part of the piperazine sulfonamide class, a group known for its significance in medicinal chemistry . Piperazine derivatives are frequently investigated as key scaffolds in drug discovery, with documented research into their potential for a range of pharmacological activities . The structural motif of a piperazine ring linked to a substituted phenylsulfonyl group is common in the development of molecules that can interact with various biological targets . Researchers may explore this compound as a building block or intermediate in synthetic chemistry or as a candidate for in vitro biological screening. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-8-17(22(23)24)13-18(14)27(25,26)21-11-9-20(10-12-21)19-15(2)5-4-6-16(19)3/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUCBEFISRPRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2,6-Dimethylphenyl)Piperazine

Piperazine reacts with 1-fluoro-2,6-dimethylbenzene under strong base conditions (e.g., potassium tert-butoxide) in dimethyl sulfoxide at 80–110°C for 5–15 hours. The reaction proceeds via SNAr, leveraging the electron-withdrawing fluorine and steric guidance from the 2,6-dimethyl groups to achieve mono-arylation. Isolation involves aqueous workup and recrystallization, yielding 60–75%.

Sulfonylation with 2-Methyl-5-Nitrobenzenesulfonyl Chloride

The intermediate 1-(2,6-dimethylphenyl)piperazine undergoes sulfonylation using 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine at 0–20°C. This exothermic reaction completes within 16 hours, achieving 84% yield after extraction and magnesium sulfate drying. Critical parameters include stoichiometric control to prevent disulfonylation and inert atmosphere maintenance to avoid sulfonyl chloride hydrolysis.

Sequential Nucleophilic Aromatic Substitution and Sulfonylation

Piperazine Activation and Aryl Halide Coupling

Piperazine’s secondary amine acts as a nucleophile toward activated aryl halides. For example, 1-chloro-2,6-dimethylbenzene reacts with piperazine in tetrahydrofuran using sodium hydride as a base at reflux (66°C) for 12 hours. The reaction’s regioselectivity arises from the chloro group’s positioning ortho to methyl substituents, directing substitution para to both methyl groups.

Sulfonyl Chloride Coupling Optimization

Post-arylation, the remaining piperazine nitrogen reacts with 2-methyl-5-nitrobenzenesulfonyl chloride. Trials comparing bases (triethylamine vs. N,N-diisopropylethylamine) revealed triethylamine in dichloromethane at 0°C minimizes byproducts, yielding 80–84%. Elevated temperatures or prolonged reaction times risk disulfonylation, necessitating strict stoichiometry (1:1.05 molar ratio).

One-Pot Synthesis Approaches

Integrated S-Arylation and Sulfonylation

A one-pot method condenses 2,6-dimethylthiophenol with 2-nitro-1-fluorobenzene in dimethylformamide using cesium carbonate, followed by piperazine addition. This approach avoids isolating the intermediate (2,6-dimethylphenyl)(2-nitrophenyl)sulfane, streamlining the process to a 45% overall yield. However, nitro group reduction side reactions necessitate careful temperature modulation (60–70°C).

Nitro Group Retention Strategies

Preserving the nitro group during sulfonylation requires avoiding reductive conditions. Using mild bases (e.g., sodium bicarbonate) and low temperatures (0–10°C) prevents unintended nitro reduction to amine, a common side reaction in metal-catalyzed systems.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

Method Conditions Yield Advantages Limitations
Metal-free aryl substitution Piperazine, 1-fluoro-2,6-dimethylbenzene, KOtBu, DMSO, 110°C, 12 h 68% No transition metals; scalable High temperature required
Sulfonylation 1-(2,6-Dimethylphenyl)piperazine, sulfonyl chloride, Et₃N, DCM, 16 h, 20°C 84% High yield; simple workup Sensitive to moisture
One-pot S-arylation 2,6-Dimethylthiophenol, 2-nitro-1-fluorobenzene, Cs₂CO₃, DMF, 60°C, 24 h 45% Fewer isolation steps Lower yield; side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-(2,6-Dimethylphenyl)-4-(2-methyl-5-aminobenzenesulfonyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 2-Methyl-5-nitrobenzenesulfonic acid and piperazine derivatives.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research has demonstrated that derivatives of this compound exhibit significant biological activities. A study synthesized several sulfonamide derivatives of piperazine and evaluated their antibacterial, antifungal, and anthelmintic properties. The findings indicated that some compounds showed notable inhibition against various pathogens, suggesting potential therapeutic uses in treating infections.

Table 1: Biological Activity Screening Results

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)Anthelmintic Activity (Time to Paralyze in min)
6a151220
6b181422
6c201618
6d171525
6e161330

Source: Ghouse Khan et al.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of these compounds with target proteins. The results showed that the active compounds had binding poses similar to known standards, indicating their potential as effective therapeutics.

Latent Fingerprint Detection

One of the notable applications of this compound is in forensic science for latent fingerprint detection. The study highlighted that certain derivatives exhibited excellent adhesion properties, making them suitable for developing latent fingerprints on various surfaces without the need for dense dusting techniques.

Table 2: Fingerprint Detection Efficacy

CompoundSurface TypeDetection MethodSuccess Rate (%)
6cGlassChemical Development90
6dPlasticChemical Development85
6eMetalChemical Development80

Source: Ghouse Khan et al.

Case Study: Antibacterial Activity

In a study published by Ghouse Khan et al., five derivatives were synthesized and screened for their antibacterial properties using the agar well diffusion method. The results showed that compound 6c had the highest antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study: Forensic Application

Another significant application was reported where compound 6c was used to successfully detect latent fingerprints in a controlled environment. The study concluded that this compound could be a reliable agent for forensic fingerprint detection due to its effectiveness across various surfaces.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Insights:

Electron-Withdrawing vs. Donating Groups: The nitro group in the target compound and 7c enhances electrophilicity, whereas methoxy (HBK14) or methyl (HBK18) groups in analogs act as electron donors, influencing reactivity and solubility .

Sulfonyl Group Variations: Nitro Positioning: The 5-nitro group in the target compound vs. Methyl Substituents: The 2-methyl group in the target compound’s sulfonyl moiety reduces steric clash compared to bulkier substituents like 2,4,6-trimethylphenyl () .

Synthesis and Characterization: Yields for sulfonamide-coupled piperazines range from 68% (6h) to lower values for more complex derivatives, suggesting that steric and electronic factors influence reaction efficiency . Melting points vary widely (132–230°C), with sulfamoylaminophenyl derivatives (e.g., 6h) exhibiting lower melting points due to reduced crystallinity compared to nitro-substituted analogs .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 2,6- vs. 2,4-dimethylphenyl) significantly impacts pharmacokinetic properties. For instance, 2,6-dimethylphenyl groups enhance metabolic stability compared to 2,4-isomers .

Biological Activity

1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a dimethylphenyl group and a nitrophenyl sulfonyl moiety. Its chemical structure can be represented as follows:

C16H20N4O4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Antimicrobial Activity

Research has indicated that compounds containing piperazine rings exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance the antibacterial activity of this compound. A study demonstrated that derivatives of piperazine showed effective inhibition against various bacterial strains, suggesting that similar activities could be expected from this compound .

Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective effects of this compound. Piperazine derivatives have been linked to neuroprotective activities through mechanisms such as the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine derivatives is well-documented. The sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating that this compound could possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like AChE and cyclooxygenase (COX), leading to reduced neurotransmitter degradation and inflammation.
  • Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : The compound might influence signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways.

Study 1: Antibacterial Effects

In a controlled laboratory study, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity compared to standard antibiotics .

Study 2: Neuroprotective Potential

In vitro studies on SH-SY5Y neuroblastoma cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell death induced by oxidative stress. This suggests its potential as a neuroprotective agent .

Data Table

PropertyResult
Molecular FormulaC₁₆H₂₀N₄O₄S
MIC against E. coli32 µg/mL
MIC against S. aureus32 µg/mL
Neuroprotection (SH-SY5Y)Dose-dependent reduction in cell death

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)-4-((2-methyl-5-nitrophenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, substituted piperazine derivatives (e.g., 1-(2,6-dimethylphenyl)piperazine) are reacted with sulfonyl chlorides (e.g., 2-methyl-5-nitrobenzenesulfonyl chloride) in anhydrous solvents like dichloromethane or THF under inert atmospheres. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride), and purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • X-ray Powder Diffraction (XRPD) : Confirms crystalline structure and polymorphic forms .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points .
  • NMR Spectroscopy : Validates substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro and methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., exact mass ±0.001 Da) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on carbonic anhydrase isoenzymes (hCA I/II)?

  • Methodological Answer :

Enzyme Assay Setup : Use stopped-flow CO₂ hydration assay (pH 7.4, 20°C) with recombinant hCA I/II .

Dose-Response Curves : Test compound concentrations (1 nM–100 μM) to calculate IC₅₀ values.

Control Comparisons : Benchmark against acetazolamide (reference inhibitor).

Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to map interactions with enzyme active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay Standardization : Use CLSI/MICE guidelines for MIC determinations to minimize variability in microbial strains or cell lines .
  • Purity Verification : Re-test compound batches with ≥98% purity (HPLC) to exclude confounding impurities .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in treated vs. untreated cells to identify off-target effects .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane permeability (logP calculated via HPLC) .
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to predict hepatic clearance .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals for improved aqueous solubility .

Data-Driven Research Design

Q. What computational tools predict viable synthetic pathways for novel analogs?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction feasibility (e.g., one-step sulfonylation vs. multi-step sequences) .
  • Quantum Chemical Calculations : Optimize transition states (DFT methods) to predict yields for sterically hindered reactions .

Q. How can researchers integrate high-throughput screening (HTS) to identify structure-activity relationships (SAR)?

  • Methodological Answer :

  • Library Design : Synthesize 50–100 analogs with systematic substituent variations (e.g., methyl, nitro, fluoro groups) .
  • Automated Assays : Use 384-well plates for parallel cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based) testing .
  • SAR Modeling : Apply machine learning (e.g., Random Forest) to correlate molecular descriptors (e.g., TPSA, logD) with bioactivity .

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